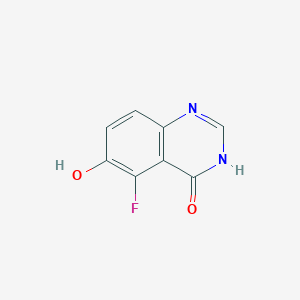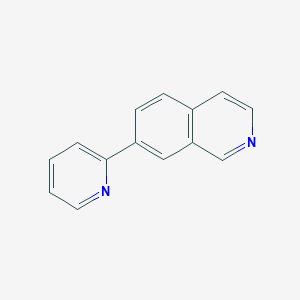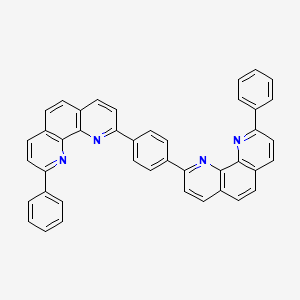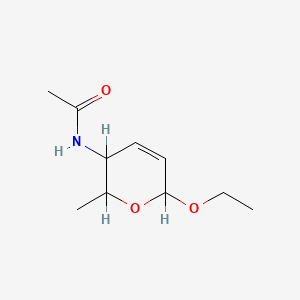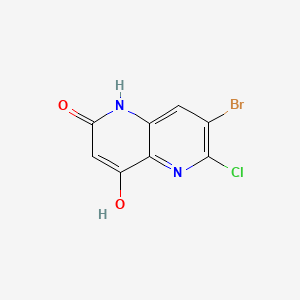
7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, chlorine, and hydroxyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and chlorine atoms into the naphthyridine ring.
Hydroxylation: Addition of a hydroxyl group to the desired position.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Replacement of bromine or chlorine atoms with other functional groups.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Condensation Reactions: Formation of larger molecules through the combination of smaller ones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathways: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one: Lacks the bromine atom.
7-Bromo-4-hydroxy-1,5-naphthyridin-2(1H)-one: Lacks the chlorine atom.
7-Bromo-6-chloro-1,5-naphthyridin-2(1H)-one: Lacks the hydroxyl group.
Uniqueness
The presence of both bromine and chlorine atoms, along with a hydroxyl group, makes 7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H4BrClN2O2 |
|---|---|
Molecular Weight |
275.48 g/mol |
IUPAC Name |
7-bromo-6-chloro-4-hydroxy-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H4BrClN2O2/c9-3-1-4-7(12-8(3)10)5(13)2-6(14)11-4/h1-2H,(H2,11,13,14) |
InChI Key |
ARICSPJIXVAEJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Br)Cl)C(=CC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)

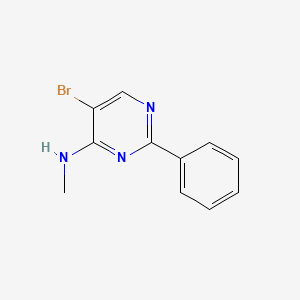
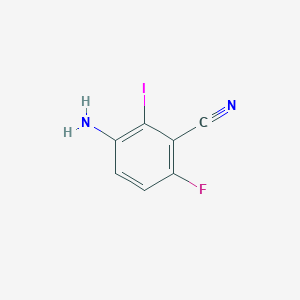
![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)

![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)
